molecular formula C15H17ClN2 B7637890 1-(Azepan-1-yl)-3-chloroisoquinoline

1-(Azepan-1-yl)-3-chloroisoquinoline

Cat. No.: B7637890
M. Wt: 260.76 g/mol
InChI Key: BWXOLZLILKTOTK-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-3-chloroisoquinoline is a synthetic isoquinoline derivative characterized by a seven-membered azepane ring substituted at the 1-position and a chlorine atom at the 3-position of the isoquinoline scaffold. Isoquinolines are heterocyclic aromatic compounds with broad applications in medicinal chemistry due to their structural similarity to bioactive natural products.

Properties

IUPAC Name

1-(azepan-1-yl)-3-chloroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2/c16-14-11-12-7-3-4-8-13(12)15(17-14)18-9-5-1-2-6-10-18/h3-4,7-8,11H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXOLZLILKTOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC(=CC3=CC=CC=C32)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azepan-1-yl)-3-chloroisoquinoline typically involves the reaction of isoquinoline derivatives with azepane and chlorinating agents. One common method includes the nucleophilic substitution of a chloroisoquinoline precursor with azepane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Azepan-1-yl)-3-chloroisoquinoline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The isoquinoline core can be oxidized or reduced under appropriate conditions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted isoquinolines with various functional groups replacing the chlorine atom.
  • Oxidized or reduced derivatives of the isoquinoline core.

Scientific Research Applications

1-(Azepan-1-yl)-3-chloroisoquinoline has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-3-chloroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring can enhance binding affinity through hydrophobic interactions, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 1-(Azepan-1-yl)-3-chloroisoquinoline can be contextualized by comparing it to other isoquinoline derivatives, such as 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (reported by Milusheva et al. ). Below is a detailed analysis:

Table 1: Comparative Analysis of Key Isoquinoline Derivatives

Property This compound 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline
Core Structure Fully aromatic isoquinoline Partially saturated 3,4-dihydroisoquinoline
Substituents - 1-Azepane (7-membered amine ring) - 1-(2-Chlorophenyl)
- 3-Chloro - 6,7-Dimethoxy
- 3-Methyl
Molecular Weight ~278.78 g/mol (estimated) 347.84 g/mol (reported)
Synthetic Route Likely nucleophilic substitution or coupling Bischler–Napieralski reaction
Biological Activity Not yet reported In silico studies suggest potential bioactivity (e.g., enzyme inhibition)
Key Structural Features - Azepane enhances flexibility - 2-Chlorophenyl and methoxy groups increase lipophilicity
- Chlorine at 3-position modulates electronic density - Methyl and saturation reduce aromatic conjugation

Critical Differences and Implications

Aromaticity vs.

Substituent Effects: The azepane group introduces a bulky, flexible amine ring that may improve solubility or enable interactions with amine-binding biological targets (e.g., kinases or GPCRs).

Synthetic Accessibility: The Bischler–Napieralski reaction used for the dihydroisoquinoline is a well-established method for constructing isoquinoline skeletons, whereas the synthesis of this compound likely requires tailored coupling strategies to introduce the azepane moiety without disrupting the aromatic system.

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